An In-depth Technical Guide to the Chemical Properties of 4-(Benzyloxy)-1-bromo-2-chlorobenzene
An In-depth Technical Guide to the Chemical Properties of 4-(Benzyloxy)-1-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-1-bromo-2-chlorobenzene is a halogenated aromatic ether that serves as a important building block in organic synthesis. Its unique substitution pattern, featuring a benzyloxy group and two different halogen atoms (bromine and chlorine) at specific positions on the benzene ring, makes it a versatile intermediate for the construction of complex molecular architectures. This is particularly valuable in the field of drug discovery and development, where it is frequently employed in cross-coupling reactions to create novel biaryl structures, a common motif in pharmacologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of 4-(Benzyloxy)-1-bromo-2-chlorobenzene, with a focus on its practical application in a laboratory setting.
Chemical and Physical Properties
4-(Benzyloxy)-1-bromo-2-chlorobenzene is a white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀BrClO | [2] |
| Molecular Weight | 297.57 g/mol | [2] |
| CAS Number | 56872-27-6 | [2] |
| IUPAC Name | 1-(Benzyloxy)-4-bromo-2-chlorobenzene | [3] |
| Melting Point | 58-62 °C | [2] |
| Boiling Point | Not available | |
| Appearance | White solid | [2] |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | [2] |
| Purity | Typically ≥95% (HPLC) | [3] |
Synthesis
A common and effective method for the synthesis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene involves the Williamson ether synthesis. This reaction proceeds by the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the hydroxyl group of 4-bromo-2-chlorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether.[4]
A general workflow for this synthesis is outlined below:
Figure 1. General workflow for the synthesis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene.
Detailed Experimental Protocol: Synthesis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene
The following protocol is a representative example for the synthesis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene.
Materials:
-
4-Bromo-2-chlorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 4-bromo-2-chlorophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(Benzyloxy)-1-bromo-2-chlorobenzene.
Reactivity and Applications in Drug Development
The presence of both bromine and chlorine atoms on the aromatic ring of 4-(Benzyloxy)-1-bromo-2-chlorobenzene allows for selective functionalization through various cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This difference in reactivity enables sequential, site-selective introduction of different substituents.[3]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7] 4-(Benzyloxy)-1-bromo-2-chlorobenzene is an excellent substrate for this reaction, where the bromine atom is selectively coupled with an organoboron reagent in the presence of a palladium catalyst and a base.
The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below:
Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-(Benzyloxy)-1-bromo-2-chlorobenzene
The following is a general procedure for the Suzuki-Miyaura cross-coupling of 4-(Benzyloxy)-1-bromo-2-chlorobenzene with an arylboronic acid.
Materials:
-
4-(Benzyloxy)-1-bromo-2-chlorobenzene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel, combine 4-(Benzyloxy)-1-bromo-2-chlorobenzene (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Add the solvent to the reaction vessel.
-
Degas the reaction mixture by bubbling an inert gas through it for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the benzyloxy and the dichlorobromophenyl rings, as well as a characteristic singlet for the benzylic methylene protons (-OCH₂-).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, with the chemical shifts influenced by the attached substituents.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the bromine and chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, aromatic C-H and C=C stretching vibrations, and C-Br and C-Cl stretching vibrations.
Safety and Handling
4-(Benzyloxy)-1-bromo-2-chlorobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(Benzyloxy)-1-bromo-2-chlorobenzene is a valuable and versatile intermediate in organic synthesis, particularly for the construction of biaryl structures relevant to drug discovery. Its differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization, making it a powerful tool for the synthesis of complex molecules. The synthetic and cross-coupling protocols provided in this guide offer a practical framework for the utilization of this compound in a research setting.
References
- 1. rsc.org [rsc.org]
- 2. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE | 56872-27-6 [amp.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]
